![molecular formula C10H12F3NO2 B13044010 (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a secondary alcohol group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine, followed by stereoselective reduction to obtain the desired chiral product.
Catalysts and Reagents: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The secondary alcohol group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a building block in the synthesis of various chiral compounds.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds, while the secondary alcohol group can participate in various interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar but contains additional trifluoromethyl groups, which may alter its chemical properties and biological activity.
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Another related compound with a benzyloxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. This uniqueness is particularly valuable in drug development and agrochemical research, where these properties can enhance the efficacy and stability of the final products.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
InChI Key |
YZTCEJIOHNBDFP-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


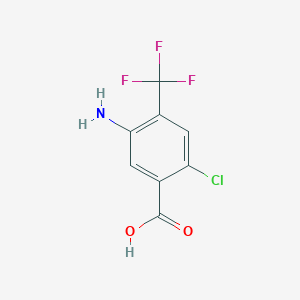
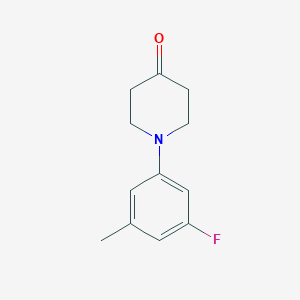
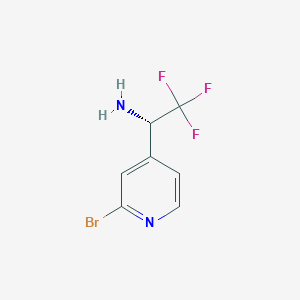
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)

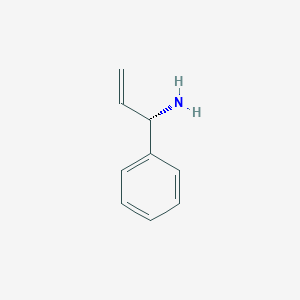
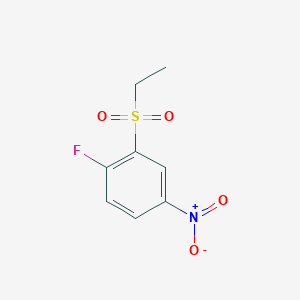


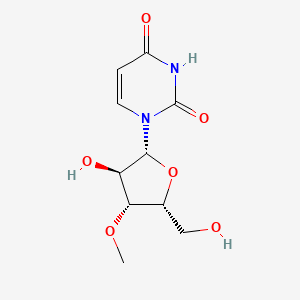
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
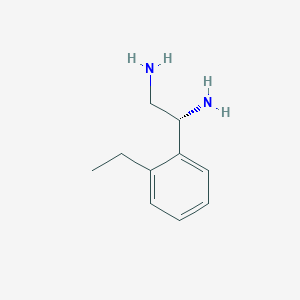
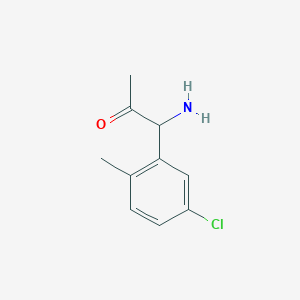
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
